Bienvenue dans la boutique en ligne BenchChem!

3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Medicinal Chemistry Drug Design Conformational Analysis

3-Bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine (CAS 1783466-09-0) is a brominated heterocyclic compound belonging to the [1,2,3]triazolo[1,5-a]pyridine family, distinguished by a partially saturated (tetrahydro) pyridine ring fused to a 1,2,3-triazole. With molecular formula C₆H₈BrN₃ and molecular weight 202.05 g·mol⁻¹, the compound features a bromine atom at the 3-position of the triazole ring, a scaffold that is structurally related to the tetrahydrotriazolopyridine motif present in the marketed DPP-4 inhibitor sitagliptin.

Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
CAS No. 1783466-09-0
Cat. No. B6209260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
CAS1783466-09-0
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1CCN2C(=C(N=N2)Br)C1
InChIInChI=1S/C6H8BrN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H2
InChIKeyVCYBJKWLKBRWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine (CAS 1783466-09-0): Structural and Procurement Baseline for a Tetrahydrotriazolopyridine Building Block


3-Bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine (CAS 1783466-09-0) is a brominated heterocyclic compound belonging to the [1,2,3]triazolo[1,5-a]pyridine family, distinguished by a partially saturated (tetrahydro) pyridine ring fused to a 1,2,3-triazole [1]. With molecular formula C₆H₈BrN₃ and molecular weight 202.05 g·mol⁻¹, the compound features a bromine atom at the 3-position of the triazole ring, a scaffold that is structurally related to the tetrahydrotriazolopyridine motif present in the marketed DPP-4 inhibitor sitagliptin . Key computed physicochemical descriptors include XLogP3 of 1.4, topological polar surface area (TPSA) of 30.7 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors—placing it in a favorable property space for CNS drug discovery and fragment-based lead generation [1].

Why 3-Bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine Cannot Be Interchanged with Other Bromotriazolopyridines


The [1,2,3]triazolo[1,5-a]pyridine scaffold exhibits strong position- and saturation-dependent reactivity and biological profile divergence that precludes generic substitution [1]. Bromine at the 3-position (as in the target compound) does not activate the ring toward nucleophilic aromatic substitution; instead, bromine at positions 5 and 7 is required for SNAr activation, while position 6 remains benzenoid-inert [1]. Furthermore, the tetrahydro (partially saturated) pyridine ring in 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine confers conformational flexibility and altered pharmacokinetic properties that differ fundamentally from fully aromatic bromotriazolopyridines such as 3-bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS 106911-04-0). These structural differences directly translate into distinct synthetic utility, biological target engagement, and lead optimization trajectories [1][2].

Quantitative Differentiation Evidence for 3-Bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine Relative to Comparators


Tetrahydro vs. Aromatic Saturation State Dictates Conformational and Pharmacokinetic Profile

The target compound possesses a tetrahydro (partially saturated) pyridine ring, in contrast to the fully aromatic 3-bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS 106911-04-0). This saturation state is critical: the tetrahydrotriazolopyridine motif is a key pharmacophoric element in the marketed drug sitagliptin, which achieves a DPP-4 IC₅₀ of 28 nM . The saturation increases molecular complexity (fraction sp³), reduces aromatic ring count, and can improve aqueous solubility and metabolic stability compared to fully aromatic analogs. The computed XLogP3 of 1.4 for the target compound indicates balanced lipophilicity suitable for both oral bioavailability and CNS penetration, whereas the aromatic comparator has a predicted higher logP due to extended conjugation [1].

Medicinal Chemistry Drug Design Conformational Analysis

Bromine at 3-Position: Orthogonal Reactivity Profile to 5- and 7-Bromo Isomers

In the [1,2,3]triazolo[1,5-a]pyridine system, bromine substitution position dictates nucleophilic aromatic substitution (SNAr) reactivity. As established by Abarca-González (2002), bromotriazolopyridines exhibit activation toward nucleophilic substitution exclusively at positions 5 and 7, while the 6-position is benzenoid-inert [1]. The 3-position bromine (as in the target compound) is not activated for SNAr but instead serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) without competing SNAr side reactions. This is in direct contrast to 7-bromo-[1,2,3]triazolo[1,5-a]pyridine, where the bromine undergoes facile SNAr with amines, alkoxides, and other nucleophiles, which can complicate selective derivatization strategies [1].

Synthetic Chemistry Nucleophilic Aromatic Substitution Cross-Coupling

[1,2,3]Triazolo vs. [1,2,4]Triazolo Isomerism: Differentiated Biological Target Space

The target compound contains a [1,2,3]triazolo[1,5-a]pyridine core, which is a distinct isomer from the [1,2,4]triazolo[1,5-a]pyridine system. A comprehensive 2023 review (Mohite et al.) established that the two isomeric triazolopyridine scaffolds engage different biological target families: [1,2,3]triazolo[1,5-a]pyridines have been predominantly explored as CYP51 inhibitors (antiparasitic), AhR agonists, and leishmanicidal agents, whereas [1,2,4]triazolo[1,5-a]pyridines are more commonly associated with kinase inhibition (p38 MAPK, TTK/Mps-1, PIM, TYK2) and LSD1 inhibition [1]. Isomeric comparator 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1554586-26-3) shares the same molecular formula (C₆H₈BrN₃) and tetrahydro saturation but differs in triazole ring fusion, leading to a fundamentally different biological target profile [2].

Kinase Inhibition Receptor Modulation Isomeric Selectivity

Physicochemical Property Differentiation: LogP, TPSA, and CNS Multiparameter Optimization (MPO) Profile

The target compound's computed physicochemical properties position it favorably within CNS drug-like and fragment-based screening space compared to both aromatic analogs and differently substituted bromotriazolopyridines. With XLogP3 = 1.4, TPSA = 30.7 Ų, molecular weight = 202.05, zero H-bond donors, and only two H-bond acceptors [1], this compound satisfies multiple CNS MPO criteria (TPSA < 90 Ų; MW < 400; HBD ≤ 3; logP 1–5). In contrast, the fully aromatic analog 3-bromo-[1,2,3]triazolo[1,5-a]pyridine (MW 198.02) has a higher aromatic ring count and greater planarity, predicting higher logP and potentially reduced solubility. The 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine isomer (CAS 1378861-55-2) shares the same molecular formula but differs in TPSA and hydrogen bonding capacity due to different nitrogen atom placement within the fused ring system .

Physicochemical Properties CNS Drug Discovery Fragment-Based Drug Design

Sitagliptin-Derived Scaffold Validation: Tetrahydrotriazolopyridine as a Clinically Validated Pharmacophoric Element

The tetrahydrotriazolopyridine scaffold is a clinically validated pharmacophoric element, constituting one of three essential fragments of sitagliptin, a first-in-class DPP-4 inhibitor approved for type 2 diabetes mellitus . Sitagliptin achieves a DPP-4 IC₅₀ of 28 nM, and the tetrahydrotriazolopyridine moiety is critical for binding within the S2 pocket of the enzyme . Scaffold-hopping efforts have demonstrated that replacing this tetrahydrotriazolopyridine motif with alternative bicyclic systems (e.g., pyrazolopyrimidine) generally results in reduced potency, with the best pyrazolopyrimidine replacements achieving IC₅₀ values ≤ 59.8 nM—still approximately 2-fold less potent than the parent tetrahydrotriazolopyridine-containing sitagliptin . This provides class-level validation that the tetrahydrotriazolopyridine scaffold, of which 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a direct brominated derivative, carries intrinsic pharmacophoric value beyond its role as a mere synthetic intermediate.

DPP-4 Inhibition Type 2 Diabetes Scaffold Hopping

GHS Safety Classification and Handling Requirements: Differentiated from Non-Hazardous Analogs

The target compound carries specific GHS hazard classifications that distinguish it from related analogs and directly impact procurement, storage, and handling protocols. According to ECHA C&L inventory data aggregated in PubChem, 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is classified as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Eye Irritation Category 2A (H319: causes serious eye irritation), and STOT Single Exposure Category 3 (H335: may cause respiratory irritation), all at 100% notification rate from one notifying company [1]. This hazard profile necessitates appropriate PPE, ventilation, and storage conditions (inert atmosphere, 2–8°C as recommended by suppliers ). In contrast, some non-brominated tetrahydrotriazolopyridine analogs may lack these specific hazard classifications, and the aromatic bromotriazolopyridines may have different reactivity-related hazards (e.g., higher sensitization potential due to electrophilic reactivity at activated positions).

Laboratory Safety Procurement Compliance Risk Assessment

Validated Application Scenarios for 3-Bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine (CAS 1783466-09-0)


DPP-4 Inhibitor Lead Optimization and Scaffold-Hopping Medicinal Chemistry

The tetrahydrotriazolopyridine scaffold is clinically validated in sitagliptin (DPP-4 IC₅₀ = 28 nM). 3-Bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine provides a direct synthetic entry point into this scaffold space with a bromine handle at the 3-position for Pd-catalyzed cross-coupling diversification. Medicinal chemistry teams can use this building block to generate focused libraries exploring substituent effects on DPP-4 potency while maintaining the core scaffold, with sitagliptin's 28 nM IC₅₀ serving as a quantitative benchmark .

Antiparasitic Drug Discovery Targeting CYP51 and Sterol Biosynthesis

[1,2,3]Triazolo[1,5-a]pyridine derivatives have demonstrated CYP51 inhibition and disruption of ergosterol biosynthesis in Trypanosoma cruzi, the causative agent of Chagas disease, with evidence of squalene and lanosterol accumulation confirming mechanism of action . This compound, as a brominated building block within this chemotype, can be elaborated via cross-coupling to generate novel antiparasitic candidates. The leishmanicidal activity of structurally related [1,2,3]triazolo[1,5-a]pyridinium salts, with selectivity indexes exceeding the reference drug Glucantime against L. infantum, L. braziliensis, and L. donovani, provides additional target product profile benchmarks [1].

Fragment-Based Drug Discovery (FBDD) and CNS-Targeted Library Design

With a molecular weight of 202.05 Da, XLogP3 of 1.4, TPSA of 30.7 Ų, zero H-bond donors, and only two H-bond acceptors, 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine satisfies all key fragment-based screening criteria (MW < 250 Da, clogP < 3.5, HBD ≤ 3, HBA ≤ 6) and CNS MPO parameters (TPSA < 90 Ų) . The bromine atom provides a synthetic vector for fragment elaboration via structure-based design, and the compound's zero rotatable bonds contribute to low entropic penalty upon target binding. These properties make it a rational choice for inclusion in fragment screening libraries targeting CNS enzymes and receptors.

Agrochemical Intermediate for Heterocyclic Scaffold Construction

The compound's combination of a partially saturated nitrogen-containing heterocycle with a bromine cross-coupling handle makes it a versatile intermediate for constructing complex agrochemical active ingredients. The [1,2,3]triazolo[1,5-a]pyridine scaffold appears in patent literature covering fungicidal, herbicidal, and insecticidal applications . The 3-bromo substitution enables sequential derivatization without competing SNAr, a distinct advantage over 5- or 7-bromo isomers where unintended nucleophilic displacement can reduce yields and complicate purification [1].

Quote Request

Request a Quote for 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.